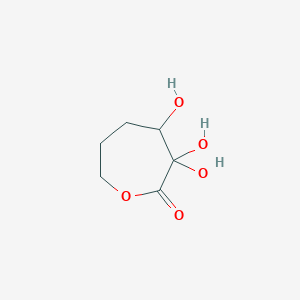
3,3,4-Trihydroxyoxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4-Trihydroxyoxepan-2-one: is an organic compound that belongs to the class of oxepanes, which are seven-membered cyclic ethers. This compound is characterized by the presence of three hydroxyl groups and a lactone ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trihydroxyoxepan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or a diol, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the oxepane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4-Trihydroxyoxepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
3,3,4-Trihydroxyoxepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,4-Trihydroxyoxepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The lactone ring can undergo hydrolysis, releasing active intermediates that participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxyoxepan-2-one: Lacks one hydroxyl group compared to 3,3,4-Trihydroxyoxepan-2-one.
3-Hydroxyoxepan-2-one: Contains only one hydroxyl group.
4-Hydroxyoxepan-2-one: Hydroxyl group is positioned differently.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
141752-57-0 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
3,3,4-trihydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O5/c7-4-2-1-3-11-5(8)6(4,9)10/h4,7,9-10H,1-3H2 |
InChI-Schlüssel |
VLXUFQVENKPPHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C(=O)OC1)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)

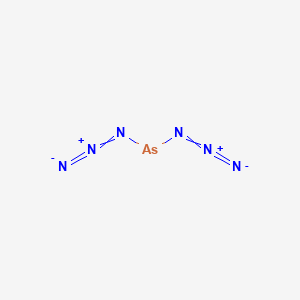
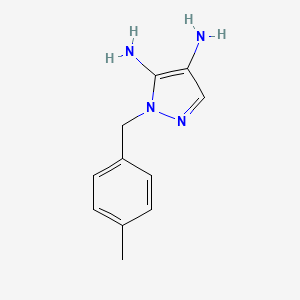
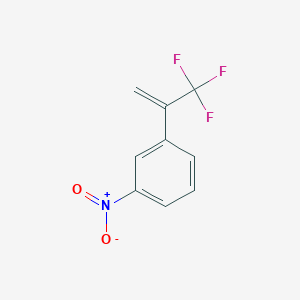

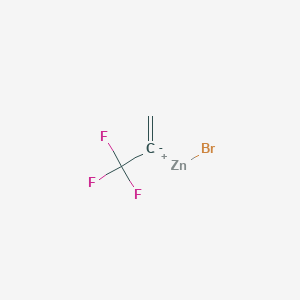
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)




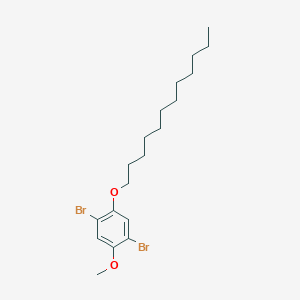
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
